

# Technical Guide: 3,3-Dimethyl-2-hexanone (CAS: 26118-38-7)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,3-Dimethyl-2-hexanone

Cat. No.: B3050459

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## Introduction

**3,3-Dimethyl-2-hexanone** is a branched-chain aliphatic ketone. Its chemical structure, characterized by a carbonyl group at the second position and two methyl groups at the third position of a hexane backbone, influences its physical and chemical properties. This document provides a comprehensive overview of its physicochemical data, potential synthetic routes, analytical methodologies, and safety information. Due to the limited specific research on its biological activity, this guide also presents general considerations for compounds of this class.

## Physicochemical Properties

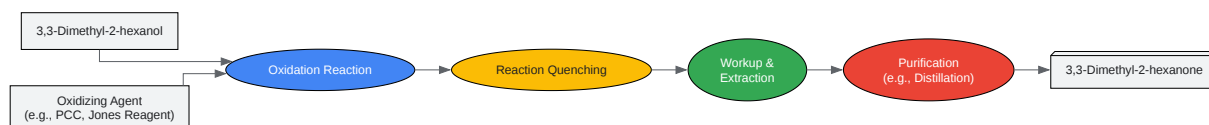
The properties of **3,3-Dimethyl-2-hexanone** are summarized in the table below. Data has been aggregated from various chemical databases.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O	
Molecular Weight	128.21 g/mol	
CAS Number	26118-38-7	
IUPAC Name	3,3-dimethylhexan-2-one	
Boiling Point	149.9 °C at 760 mmHg (estimated)	
Density	0.812 g/cm <sup>3</sup> (estimated)	
Flash Point	34.4 °C (estimated)	
Refractive Index	1.410 (estimated)	
Vapor Pressure	3.94 mmHg at 25°C (estimated)	
Melting Point	-32.24 °C (estimate)	

## Synthesis and Experimental Protocols

While specific literature detailing the synthesis of **3,3-Dimethyl-2-hexanone** is sparse, a plausible and common method for its preparation is the oxidation of the corresponding secondary alcohol, 3,3-dimethyl-2-hexanol.

### Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **3,3-Dimethyl-2-hexanone**.

## Experimental Protocol: Oxidation of 3,3-Dimethyl-2-hexanol

This protocol is a generalized procedure based on standard organic chemistry techniques for the oxidation of secondary alcohols to ketones.

Materials:

- 3,3-Dimethyl-2-hexanol
- Pyridinium chlorochromate (PCC) or Jones Reagent (Chromium trioxide in sulfuric acid)
- Anhydrous dichloromethane (if using PCC) or acetone (if using Jones Reagent)
- Diatomaceous earth (e.g., Celite®)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

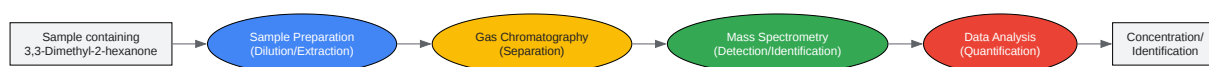
#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethyl-2-hexanol in anhydrous dichloromethane (for PCC oxidation) or acetone (for Jones oxidation).
- **Addition of Oxidizing Agent:**
  - **For PCC Oxidation:** Add pyridinium chlorochromate (PCC) adsorbed on diatomaceous earth to the stirred solution at room temperature.
  - **For Jones Oxidation:** Cool the solution of the alcohol in acetone to 0 °C in an ice bath. Add Jones reagent dropwise from a dropping funnel until the orange color of the reagent persists.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
- **Workup:**
  - **For PCC Oxidation:** Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or diatomaceous earth to remove the chromium salts.
  - **For Jones Oxidation:** Quench the reaction by the dropwise addition of isopropanol until the orange color disappears. Remove the acetone under reduced pressure.
- **Extraction:** Transfer the filtrate (from PCC workup) or the residue (from Jones workup) to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the crude **3,3-dimethyl-2-hexanone** by fractional distillation under reduced pressure.

## Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the identification and quantification of **3,3-Dimethyl-2-hexanone** due to its volatility.

## Analytical Workflow



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Caption: A typical workflow for the analysis of **3,3-Dimethyl-2-hexanone** by GC-MS.

## Experimental Protocol: GC-MS Analysis

This is a general protocol and should be optimized for the specific instrument and matrix.

Instrumentation and Parameters:

Parameter	Recommended Setting
Gas Chromatograph	Agilent 7890A or equivalent
Mass Spectrometer	Agilent 5975C or equivalent
Column	HP-5MS (30 m x 0.250 mm x 0.25 µm) or similar non-polar column
Injection Mode	Split or Splitless
Injector Temperature	250 °C
Oven Program	Initial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Carrier Gas	Helium at a constant flow of 1 mL/min
MS Source Temp	230 °C
MS Quad Temp	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	40-400 amu

#### Procedure:

- Sample Preparation: Prepare a stock solution of **3,3-dimethyl-2-hexanone** in a suitable solvent (e.g., dichloromethane or hexane). Create a series of calibration standards by serial dilution of the stock solution. Prepare unknown samples by diluting them to fall within the calibration range.
- Injection: Inject 1 µL of the standard or sample into the GC-MS system.
- Data Acquisition: Acquire the data using the parameters outlined above.
- Data Analysis:
  - Identify the peak corresponding to **3,3-dimethyl-2-hexanone** by its retention time and mass spectrum.

- Quantify the analyte by integrating the peak area and comparing it to the calibration curve generated from the standards.

## Biological Activity and Safety

There is limited specific toxicological or biological activity data available for **3,3-Dimethyl-2-hexanone** in the public domain. However, general safety precautions for handling ketones should be followed.

### Safety Information

Hazard Statement	Precautionary Statement
H226: Flammable liquid and vapor	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P233: Keep container tightly closed.	
P280: Wear protective gloves/protective clothing/eye protection/face protection.	

This information is based on general safety data for ketones of similar structure and should be confirmed with a specific Safety Data Sheet (SDS) for **3,3-Dimethyl-2-hexanone**.

## Potential Biological Effects

While no specific signaling pathways have been elucidated for **3,3-Dimethyl-2-hexanone**, some related branched-chain ketones have been studied for their neurotoxic potential. For instance, 3,4-dimethyl-2,5-hexanedione is known to be a neurotoxin. The mechanism of toxicity for such  $\gamma$ -diketones involves the formation of pyrroles with primary amine groups on proteins, leading to protein cross-linking and disruption of cellular function, particularly in neurons. It is plausible that **3,3-Dimethyl-2-hexanone** could undergo metabolic transformation to intermediates that might interact with biological systems, though further research is required to establish any specific pathways or effects.

## Conclusion

**3,3-Dimethyl-2-hexanone** is a ketone with well-defined physicochemical properties. While specific experimental protocols and biological data are not extensively available in published literature, its synthesis and analysis can be achieved through standard organic chemistry techniques. The information and generalized protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound. As with any chemical, appropriate safety precautions should be taken, and further research into its biological activity is warranted.

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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)